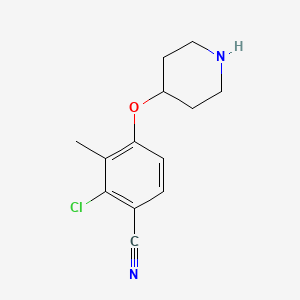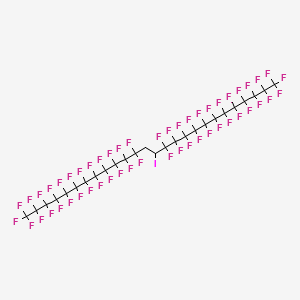
3,3-Difluoro-N-phenethylcyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N-phenethylcyclobutanamine is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenethylamine group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-N-phenethylcyclobutanamine typically involves the fluorination of cyclobutanamine derivatives. One common method is the use of deoxofluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Continuous flow reactors and other advanced techniques can be employed to enhance production efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoro-N-phenethylcyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted cyclobutanamine derivatives
Applications De Recherche Scientifique
3,3-Difluoro-N-phenethylcyclobutanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-N-phenethylcyclobutanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction .
Comparaison Avec Des Composés Similaires
- 3,3-Difluorocyclobutanamine
- 3,3-Difluoro-N-methylcyclobutanamine
- 3,3,4-Trifluoropyrrolidinyl derivatives
Comparison: Compared to these similar compounds, 3,3-Difluoro-N-phenethylcyclobutanamine exhibits unique properties due to the presence of the phenethylamine group. This group enhances its biological activity and specificity, making it a more potent compound for certain applications. Additionally, the difluoro substitution pattern provides increased stability and resistance to metabolic degradation .
Conclusion
This compound is a compound of great interest in various fields of scientific research and industry. Its unique structure and properties make it a valuable tool for the synthesis of complex molecules, the study of biochemical pathways, and the development of new therapeutic agents. Continued research into its preparation, reactions, and applications will further enhance our understanding and utilization of this versatile compound.
Propriétés
Formule moléculaire |
C12H15F2N |
|---|---|
Poids moléculaire |
211.25 g/mol |
Nom IUPAC |
3,3-difluoro-N-(2-phenylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-11(9-12)15-7-6-10-4-2-1-3-5-10/h1-5,11,15H,6-9H2 |
Clé InChI |
JSSAYOJIMZDYFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)





![N-{2-[(cyclohexylmethyl)amino]ethyl}acetamide](/img/structure/B12088350.png)

![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)


